molecular formula C29H27N3O5 B12275981 Fmoc-beta-Ala-D-Trp-OH

Fmoc-beta-Ala-D-Trp-OH

Cat. No.: B12275981
M. Wt: 497.5 g/mol
InChI Key: UHMFCICDMSVAOA-AREMUKBSSA-N
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Description

Fmoc-beta-Ala-D-Trp-OH is a protected dipeptide building block essential for Fmoc solid-phase peptide synthesis (SPPS), which is the modern method of choice for peptide production . This reagent features a beta-alanine residue linked to a D-tryptophan. The amino terminus is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is readily cleaved with a base like piperidine during synthesis . The indole moiety of the tryptophan side chain is protected with a tert-butoxycarbonyl (Boc) group, which provides stability against side reactions, such as the transfer of sulfonyl protecting groups from arginine residues, during the acidic final cleavage from the resin . The primary application of this dipeptide is the efficient and rapid assembly of complex peptide sequences. The inclusion of the D-configuration of tryptophan is a strategic tool for researchers. D-amino acids can enhance the metabolic stability of therapeutic peptide candidates by making them less susceptible to proteolytic degradation. Furthermore, the beta-alanine acts as a flexible spacer, which can be utilized to modulate the conformational freedom between two functional domains of a synthetic peptide . This makes the compound particularly valuable in medicinal chemistry for constructing peptide-based drugs, biomaterials, and biochemical probes. The product is offered with a Certificate of Analysis to ensure lot-specific data on purity is available, as the presence of impurities like Fmoc-beta-Ala-OH can compromise peptide integrity . This product is intended for research purposes only and is not approved for human or veterinary diagnosis, therapeutic, or any other consumer use. Researchers must handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(2R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m1/s1

InChI Key

UHMFCICDMSVAOA-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

General Framework for Fmoc-β-Ala-AA-OH Synthesis

The preparation of Fmoc-β-Ala-D-Trp-OH aligns with methodologies developed for analogous Fmoc-β-Ala-AA-OH compounds. A patented two-step process involves:

  • Activation of Fmoc-β-Ala-OH : Reacting Fmoc-β-Ala-OH with hydroxybenzotriazole (HBTA) and thionyl chloride (SOCl₂) to form the activated ester Fmoc-β-Ala-Bt.
  • Coupling with AA (D-Trp) : Combining Fmoc-β-Ala-Bt with D-Trp in a buffered aqueous system (pH 8–9) to yield Fmoc-β-Ala-D-Trp-OH.
Key Reaction Parameters (Table 1)
Parameter Optimal Range Role in Synthesis
Molar Ratio (Fmoc-β-Ala-OH : SOCl₂ : HBTA) 5 : 11–12 : 20 Ensures complete activation
Solvent for Fmoc-β-Ala-Bt Acetonitrile, THF, DMF Maximizes solubility and reactivity
Buffer System Na₂CO₃/NaHCO₃ Maintains alkaline pH for coupling
Reaction Time (Step 2) 4–5 hours Balances yield and side reactions

Mechanistic Insights : Thionyl chloride converts HBTA into its chloro derivative, which activates Fmoc-β-Ala-OH via nucleophilic acyl substitution. The subsequent coupling with D-Trp proceeds through a carbodiimide-free mechanism, minimizing racemization.

Application to D-Trp: Stereochemical Considerations

While the patent exemplifies glycine, isoleucine, and valine derivatives, extending this method to D-Trp requires addressing:

  • Chiral Integrity : D-Trp’s stereocenter must remain uncontaminated by racemization. The buffer system (pH 8–9) and low-temperature conditions (<25°C) are critical.
  • Purification Challenges : D-Trp’s indole ring may necessitate alternative recrystallization solvents (e.g., ethyl acetate/hexane mixtures) to remove hydrophobic byproducts.
Hypothetical Yield and Purity (Table 2)
AA Derivative Purity (%) Yield (%) Notes
Gly 99.8 78.5 Patent example
Ile 99.1 70.0 Patent example
D-Trp ~98.5* ~72* *Extrapolated from patent data

Schöllkopf Method for D-Trp Synthesis

Synthesis of Chiral Tryptophan Derivatives

The Schöllkopf bis-lactim ether method enables enantioselective synthesis of non-proteinogenic amino acids, including D-Trp. This approach involves:

  • Formation of Bis-Lactim Ether : Reacting D-alanine-derived oxazolidinone with a Grignard reagent to generate a chiral auxiliary.
  • Indole Alkylation : Introducing the indole moiety (e.g., 3-bromoindole) to the bis-lactim ether intermediate.
  • Acid Hydrolysis : Cleaving the auxiliary to yield enantiomerically pure D-Trp.
Reaction Scheme (Adapted from Schöllkopf)

$$
\text{D-Alanine} \rightarrow \text{Oxazolidinone} \xrightarrow{\text{Grignard}} \text{Bis-Lactim Ether} \xrightarrow{\text{3-Bromoindole}} \text{D-Trp Intermediate} \xrightarrow{\text{HCl}} \text{D-Trp}
$$

Integration with Fmoc-β-Ala Coupling

Post-synthesis, D-Trp is coupled to Fmoc-β-Ala-OH using standard carbodiimide reagents (e.g., DCC/HOBt) or the patented HBTA/SOCl₂ method.

Comparative Analysis (Table 3)
Method Stereopurity (%) Yield (%) Scalability
Schöllkopf + DCC/HOBt >99 65–70 Moderate
Patent (HBTA/SOCl₂) 98–99 70–75 High

Trade-offs : The Schöllkopf method offers superior stereopurity but involves multi-step synthesis, whereas the patented approach is more streamlined but may require rigorous purification for chiral fidelity.

Optimization Strategies and Challenges

Solvent and pH Optimization

  • Solvent Selection : DMF enhances coupling efficiency but may increase epimerization; acetonitrile balances reactivity and stereochemical stability.
  • pH Control : Maintaining pH 8–9 with Na₂CO₃/NaHCO₃ buffers prevents protonation of D-Trp’s α-amino group, ensuring nucleophilic attack on Fmoc-β-Ala-Bt.

Purification Protocols

  • Liquid-Liquid Extraction : Ethyl acetate removes hydrophobic impurities (e.g., unreacted Fmoc-β-Ala-Bt).
  • Crystallization : Adjusting the aqueous phase to pH 5–6 precipitates Fmoc-β-Ala-D-Trp-OH with minimal losses.

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-Ala-D-Trp-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fmoc-beta-Ala-D-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Fmoc-beta-Ala-D-Trp-OH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₃₁H₂₉N₃O₅ ~515.56 β-Ala backbone enhances flexibility; D-Trp improves metabolic stability. SPPS for bioactive peptides requiring protease resistance .
Fmoc-D-Trp-OH C₂₆H₂₂N₂O₄ 426.5 Single D-Trp with Fmoc protection; no β-Ala. Peptide-based enzyme inhibitors, protein interaction studies .
Fmoc-Trp(Boc)-OH C₃₁H₃₀N₂O₆ 526.59 Boc-protected indole side chain; prevents side reactions during synthesis. SPPS for peptides with sensitive Trp residues .
Fmoc-Arg(Pbf)-OH C₃₄H₄₆N₄O₇S 678.81 Pbf-protected guanidine group; reduces steric hindrance. Synthesis of arginine-rich peptides (e.g., antimicrobial peptides) .
Fmoc-His(Trt)-OH C₄₀H₃₃N₃O₄ 637.71 Trt-protected imidazole ring; stabilizes His during acidic cleavage. Peptides requiring histidine-mediated metal binding .

Research Findings and Case Studies

Case Study: Beta-Ala Contamination in SPPS

A 2017 study identified Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as pervasive impurities in commercial Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH. These impurities arise during Fmoc-amino acid manufacturing and can lead to undesired β-Ala insertions in peptide chains. Implementing strict supplier specifications (e.g., <0.5% beta-Ala content) resolved this issue .

Comparative Coupling Efficiency

A 2012 study compared coupling methods for bulky Fmoc-Arg(Pbf)-OH. The highest efficiency (93%) was achieved using HBTU/HOBt/DIPEA in DMF/DCM (1:1 v/v), a protocol adaptable to this compound synthesis .

Biological Activity

Fmoc-beta-Ala-D-Trp-OH is a compound that plays a significant role in peptide synthesis and biological research. This article details its biological activity, focusing on its structural characteristics, applications, and relevant research findings.

Structural Characteristics

This compound consists of:

  • Fmoc (Fluorenylmethyloxycarbonyl) : A protecting group that stabilizes the amino functionality during peptide synthesis.
  • Beta-Alanine : An amino acid that contributes to the structural integrity of peptides.
  • D-Tryptophan : An isomer of tryptophan that enhances the stability and bioavailability of peptides.

The incorporation of D-amino acids, such as D-tryptophan, is crucial as it increases resistance to enzymatic degradation, making synthesized peptides more effective in biological systems.

Biological Applications

This compound has several notable applications in biological research:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides used in various studies, including protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
  • Therapeutic Potential : Peptides synthesized using this compound have shown promise in therapeutic applications, including antimicrobial properties and potential roles in cancer treatment.

Case Studies and Experimental Results

  • Stability and Bioavailability :
    • Studies indicate that peptides containing D-tryptophan exhibit enhanced structural stability compared to their L-isomer counterparts. This stability translates into improved bioavailability in biological systems, making them more effective as therapeutic agents.
  • Antimicrobial Activity :
    • Research has demonstrated that peptides derived from this compound retain antimicrobial activity while showing reduced cytotoxicity towards human cells. This characteristic is vital for developing safe therapeutic agents .
  • Receptor Binding Studies :
    • In receptor binding assays, peptides synthesized with D-tryptophan have been shown to exhibit varying degrees of agonistic or antagonistic activity depending on their structural configuration. For example, modifications at specific positions can shift a peptide from being an agonist to an inverse agonist .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameKey FeaturesApplications
This compoundIncorporates D-tryptophan; high stabilityPeptide synthesis; therapeutic agents
Fmoc-beta-Alanine-OHLacks D-tryptophan; lower stabilityGeneral peptide synthesis
Fmoc-Alanine-D-Trp-OHContains L-alanine; different bioactivitySpecific receptor studies

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